The synthesis of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide typically involves several steps, utilizing various reagents and conditions to achieve the desired product. While specific detailed methodologies may vary, the following general steps are often employed:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .
The molecular structure of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide features a benzimidazole core substituted with a hydroxyl group and a tosyl group. Key structural details include:
The compound has a predicted density of approximately and a boiling point around .
4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or for synthesizing related compounds .
The mechanism of action of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide primarily relates to its role as an intermediate in synthesizing Tegoprazan. Tegoprazan acts as a potassium competitive acid blocker (P-CAB), inhibiting gastric acid secretion by blocking potassium channels in gastric parietal cells.
The detailed mechanism involves:
The physical and chemical properties of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide include:
Property | Value |
---|---|
Density | |
Boiling Point | |
Flash Point | |
LogP | |
Vapour Pressure | at |
pKa |
These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to its potential hazards .
4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide has significant applications in medicinal chemistry:
Ongoing research continues to explore its potential applications in drug development and other therapeutic areas .
Benzo[d]imidazole represents a privileged heterocyclic scaffold in pharmaceutical design due to its versatile bioisosteric properties and structural resemblance to purine nucleotides. This bicyclic system, formed by fusing benzene and imidazole rings, enables diverse non-covalent interactions with biological targets—particularly enzymes and receptors involved in gastrointestinal and metabolic pathways. The scaffold’s synthetic flexibility permits strategic substitutions at N1, C2, and pendant groups, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties of drug candidates [3] [7].
N-Substitution on the benzo[d]imidazole core profoundly influences molecular conformation, electronic distribution, and biological activity. Tosyl substitution at N1, as exemplified in 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide (CAS: 942195-86-0), introduces steric bulk and electron-withdrawing characteristics that enhance metabolic stability and receptor selectivity. The compound’s specific modifications include:
Table 1: Molecular Properties of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₈H₁₉N₃O₄S | Elemental Analysis |
Molecular Weight | 373.43 g/mol | Mass Spectrometry |
Topological Polar Surface Area | 92.5–100.88 Ų | Computational Modeling |
LogP | 2.30–3.38 | Chromatography |
Rotatable Bonds | 3 | X-ray Crystallography |
These structural features collectively enable the compound to serve as a high-value synthetic intermediate for potassium-competitive acid blockers (P-CABs), where specific substitutions are critical for proton pump inhibition [3] [7].
The tosyl group (-SO₂C₆H₄CH₃) attached to N1 serves dual roles:
Meanwhile, the N,N-dimethylcarboxamide at C6:
Table 2: Functional Group Contributions to Molecular Behavior
Functional Group | Role in Bioactivity | Physicochemical Influence |
---|---|---|
Tosyl (-SO₂Tol) | Enhances metabolic stability | Increases molecular weight by ~155 g/mol |
N,N-Dimethylcarboxamide | Facilitates target recognition | Lowers melting point; enhances crystal packing |
4-Hydroxyl | Enables salt formation | Increases water solubility; pKa ~7 |
These strategically positioned groups exemplify modern approaches to balancing lipophilicity and polarity in drug intermediates, particularly for compounds requiring gastrointestinal stability [3] [5].
Benzo[d]imidazole derivatives emerged as key pharmacophores following the discovery of omeprazole (first proton pump inhibitor) in 1989. However, limitations in acid stability and metabolic clearance drove development of next-generation potassium-competitive acid blockers (P-CABs), notably Tegoprazan (approved South Korea, 2018). Our target compound—4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide—represents an advanced intermediate in this lineage, specifically engineered to overcome three historical challenges:
The compound’s validation as Tegoprazan Impurity 26 (per SynZeal nomenclature) underscores its role in quality control during ANDA filings, reflecting regulatory emphasis on impurity characterization in modern pharmaceutical production [3].
Table 3: Benzo[d]imidazole-Based Drug Development Timeline
Era | Compound Class | Target Compound Role |
---|---|---|
1980s–1990s | Proton Pump Inhibitors | Structural precursor |
2000s–2010s | P-CABs (First Gen) | Synthetic intermediate |
2018–Present | Tegoprazan-Type P-CABs | Key impurity reference standard |
This evolution highlights how subtle structural modifications to the benzo[d]imidazole scaffold—particularly at N1 and C6—enable progressive improvements in drug performance and manufacturability [3] [7].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0